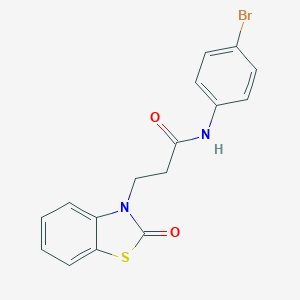

N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

Description

Crystallographic Analysis of Molecular Configuration

The crystallographic structure of N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide reveals a complex three-dimensional arrangement characterized by specific intramolecular and intermolecular interactions. The compound exhibits a complex crystal structure that is stabilized through various molecular interactions, with the benzothiazole moiety serving as a crucial structural element. The molecular architecture demonstrates how the 2-oxo-1,3-benzothiazole ring system maintains planarity while accommodating the propanamide chain extension.

Comparative crystallographic studies of related benzothiazole-containing propanamides provide insights into the general structural patterns observed in this class of compounds. Research on similar benzothiazole derivatives has shown that the C=O separations typically fall within a narrow range around 1.24 Å, indicating consistent bonding characteristics across the series. The amide C-N separation consistently measures approximately 1.33 Å in related compounds, suggesting that the electronic nature of the benzothiazole system does not significantly perturb the amide bond geometry.

The torsion angle between the amide group and the benzothiazole residue represents a critical structural parameter that influences the overall molecular conformation. Studies on structurally related compounds indicate that this torsion angle typically ranges from 71.0° to 72.2°, which is consistent with values observed in unsubstituted benzothiazole propanamide derivatives. This conformational preference likely results from steric interactions between the benzothiazole ring system and the propanamide chain, as well as electronic effects that stabilize specific rotational conformers.

The intermolecular packing arrangements in the crystal lattice are governed by several types of non-covalent interactions. Hydrogen bonding patterns, particularly N-H⋯O interactions involving the amide functionality, contribute significantly to crystal stability. Additionally, π–π stacking interactions between aromatic ring systems play a crucial role in determining the three-dimensional packing motifs observed in the solid state.

Spectroscopic Identification via FT-IR and NMR

Infrared spectroscopy provides definitive identification of the key functional groups present in this compound. The compound exhibits characteristic absorption bands that correspond to specific molecular vibrations, enabling structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy offers detailed insights into the molecular structure, providing information about both the connectivity and electronic environment of individual atoms within the molecule.

The FT-IR spectrum of benzothiazole-containing propanamides typically exhibits several diagnostic absorption bands. The N-H stretching vibration of the amide group appears as a characteristic peak around 3327 cm⁻¹, while the carbonyl C=O stretch is observed in the region of 1701 cm⁻¹. Additional bands corresponding to aromatic C-H stretching appear around 2928-2851 cm⁻¹, and the characteristic benzothiazole C=C aromatic stretching vibrations are observed around 1573 cm⁻¹. The presence of the bromine substituent may influence the fingerprint region of the spectrum, particularly affecting C-Br stretching vibrations.

¹H NMR spectroscopy reveals the detailed hydrogen environments within the molecule. The amide NH proton typically appears as a broad singlet around 12.3 ppm due to rapid exchange with the solvent. Aromatic protons from both the benzothiazole and bromophenyl systems appear in the characteristic aromatic region between 7.0-8.0 ppm, with specific coupling patterns reflecting the substitution patterns of each ring system. The methylene protons of the propanamide chain exhibit characteristic chemical shifts and coupling patterns that confirm the connectivity between the benzothiazole and amide functionalities.

¹³C NMR spectroscopy provides additional structural confirmation through the identification of characteristic carbon environments. The amide carbonyl carbon appears around 173-175 ppm, consistent with values observed in related propanamide derivatives. The benzothiazole ring carbons exhibit chemical shifts ranging from approximately 120-160 ppm, depending on their specific electronic environments and proximity to heteroatoms. The brominated aromatic carbons show characteristic shifts influenced by the electron-withdrawing effect of the bromine substituent.

Conformational Dynamics of Benzothiazole-Propanamide Linkage

The conformational flexibility of the benzothiazole-propanamide linkage represents a critical aspect of the molecular behavior of this compound. The rotational freedom around the C-C bonds connecting the benzothiazole ring to the propanamide chain allows for multiple conformational states, each with distinct energetic and structural characteristics. Understanding these conformational preferences is essential for predicting the compound's reactivity patterns and potential biological interactions.

The primary source of conformational flexibility arises from rotation around the C-N bond connecting the benzothiazole nitrogen to the propanamide chain. This rotation is influenced by several factors, including steric interactions between the benzothiazole ring and the amide carbonyl group, as well as electronic effects arising from the extended π-system. The preferred conformations typically minimize steric clashes while optimizing favorable electronic interactions such as π-conjugation and dipole-dipole attractions.

Theoretical calculations and experimental studies suggest that the most stable conformations involve the benzothiazole ring adopting a nearly planar arrangement with respect to the amide functionality. This planarity is maintained through intramolecular interactions, including potential N-H⋯O hydrogen bonding between the amide proton and benzothiazole heteroatoms. The maintenance of planarity also facilitates optimal π-orbital overlap between the benzothiazole system and the amide carbonyl, contributing to electronic stabilization.

The presence of the bromophenyl substituent introduces additional conformational considerations through its influence on the overall molecular geometry. The electron-withdrawing nature of the bromine atom affects the electronic distribution throughout the molecule, potentially altering the preferred orientations of the various molecular fragments. These electronic effects can manifest as changes in rotational barriers and preferred dihedral angles, ultimately influencing the compound's overall three-dimensional structure and reactivity profile.

Electronic Effects of Bromophenyl Substituent

The bromophenyl substituent in this compound exerts significant electronic effects that influence both the molecular structure and chemical reactivity of the compound. The bromine atom, positioned at the para-position of the phenyl ring, acts as an electron-withdrawing group through both inductive and resonance mechanisms. These electronic perturbations propagate throughout the molecular framework, affecting the properties of distant functional groups and modifying the overall electronic landscape of the molecule.

The electron-withdrawing character of the bromine substituent enhances the electrophilic nature of the amide carbonyl carbon, potentially increasing the susceptibility of this site to nucleophilic attack. This electronic activation can facilitate various chemical transformations, including hydrolysis, aminolysis, and other nucleophilic substitution reactions at the carbonyl center. The enhanced electrophilicity also influences the hydrogen bonding capabilities of the amide functionality, potentially strengthening intermolecular interactions in both solid-state and solution phases.

The influence of the bromophenyl group extends to the benzothiazole moiety through the intervening amide linkage. The electron-withdrawing effect transmitted through the amide bridge can affect the electron density distribution within the benzothiazole ring system, potentially altering its aromatic character and reactivity patterns. These changes may manifest as shifts in characteristic absorption wavelengths, modifications in chemical shift patterns in NMR spectra, and altered reactivity toward electrophilic and nucleophilic reagents.

The reactivity profile of the compound is significantly influenced by the electronic interplay between the bromophenyl substituent and other molecular components. The compound can undergo various chemical reactions, including nucleophilic substitution at the bromine site, electrophilic aromatic substitution on the phenyl ring, and reactions involving the benzothiazole nitrogen atoms. The electron-withdrawing effect of the bromine atom makes the aromatic ring less susceptible to electrophilic attack while simultaneously enhancing the leaving group ability of the bromine substituent in nucleophilic substitution reactions.

The biological implications of these electronic effects are considerable, as the electronic properties of pharmaceutical compounds directly influence their interactions with biological targets. The enhanced electrophilicity imparted by the bromophenyl group may facilitate binding to nucleophilic sites on proteins and enzymes, while the modified electron distribution throughout the molecule can affect membrane permeability and metabolic stability. These electronic modifications contribute to the compound's potential therapeutic applications, particularly in areas where benzothiazole derivatives have shown promise, including anticancer and anti-inflammatory activities.

Properties

IUPAC Name |

N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O2S/c17-11-5-7-12(8-6-11)18-15(20)9-10-19-13-3-1-2-4-14(13)22-16(19)21/h1-8H,9-10H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAUVJNEWWVOPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces the benzothiazolone cyclization time from 6h to 30min, with comparable yields (85–88%). However, this method requires specialized equipment and poses challenges in large-scale production.

Solid-Phase Synthesis

Immobilizing 4-bromoaniline on resin enables stepwise assembly of the propanamide linker and benzothiazolone moiety. While this approach simplifies purification, yields are modest (60–65%) due to incomplete coupling reactions.

Challenges and Limitations

Key challenges include:

-

Sensitivity of the Benzothiazolone Core : Exposure to strong acids or bases triggers ring-opening reactions, necessitating neutral pH conditions during workup.

-

Purification Difficulties : The bromophenyl group increases molecular weight, complicating crystallization. Gradient column chromatography with ethyl acetate/hexane mixtures is often required .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole moiety.

Reduction: Reduction reactions could target the carbonyl group in the benzothiazole ring.

Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

Substitution: Reagents like sodium methoxide or other nucleophiles can be employed for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research has demonstrated that derivatives of benzothiazole, including N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide, exhibit promising antiviral properties. A study reported that certain synthesized compounds showed notable activity against the H5N1 avian influenza virus, with effective concentrations (EC50) and lethal doses (LD50) determined through plaque reduction assays on Madin-Darby canine kidney cells . The structural features of these compounds, particularly the incorporation of the benzothiazole moiety, play a crucial role in their biological activity.

Inhibition of Monoamine Oxidase (MAO)

Benzothiazole derivatives have also been investigated for their inhibitory effects on monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. Compounds similar to this compound have been synthesized and tested for selective inhibition of MAO-B, suggesting potential therapeutic applications in treating Parkinson's disease and depression .

Synthetic Organic Chemistry

Precursor in Synthesis

this compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications leading to the development of new compounds with enhanced biological activities. For example, it can be used to synthesize novel pyrazole and pyridazinone derivatives through condensation reactions . Such transformations are critical for developing new pharmaceuticals and agrochemicals.

Case Study 1: Antiviral Compound Development

A series of benzothiazole derivatives, including the target compound, were synthesized and evaluated for their antiviral activity against H5N1. The study involved:

- Synthesis : Compounds were synthesized using standard organic reactions.

- Testing : Antiviral efficacy was assessed through cytotoxicity assays and plaque reduction assays.

- Results : Several derivatives exhibited promising antiviral activity, with the compound showing lower EC50 values compared to controls .

Case Study 2: MAO-B Inhibition

In another study focused on neuroprotective agents:

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide

- Structure : Replaces benzothiazole with benzoxazole (oxygen instead of sulfur).

- Performance : In enzymatic assays, this compound showed 10–18% conversion rates under varying conditions, suggesting moderate inhibitory activity .

- Implications : Benzoxazole derivatives may exhibit reduced metabolic stability compared to benzothiazoles due to weaker sulfur-mediated interactions.

N-(4-methyl-2-thiazolyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

- Structure : Substitutes 4-bromophenyl with 4-methylthiazole.

- Properties : Molecular weight = 319.397; methylthiazole introduces steric hindrance but lacks halogen bonding.

Substituent Variations on the Amide Group

N-(4-ethoxybenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

- Structure : Ethoxybenzyl group replaces bromophenyl; benzoxazole replaces benzothiazole.

- Properties : Ethoxy is electron-donating, increasing solubility but possibly reducing target affinity due to weaker halogen interactions.

- Synthesis: Prepared via microwave irradiation, a method noted for high efficiency in similar amide couplings .

N-(4-methoxybenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide

Bromophenyl-Containing Analogs

3-(4-Bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)-1-phenylethyl]propanamide

- Structure: Shares the 4-bromophenyl group but incorporates a pyrimidinone core.

Biological Activity

N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological properties.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 363.2 g/mol. Its structure features a benzothiazole moiety, which is known for imparting various biological activities to compounds.

Molecular Structure

- IUPAC Name : this compound

- Molecular Formula : C15H14BrN3O2S

- Molecular Weight : 363.2 g/mol

Anticancer Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15.63 | Induces apoptosis |

| Compound B | A549 | 12.34 | Cell cycle arrest |

| This compound | MCF-7 | TBD | TBD |

The mechanisms through which benzothiazole derivatives exert their anticancer effects often involve the induction of apoptosis and modulation of key signaling pathways. For example, compounds have been shown to increase the expression of pro-apoptotic proteins such as p53 and caspases in cancer cells .

Inhibitory Effects on Enzymes

Recent computational studies suggest that this compound may act as an inhibitor for certain enzymes related to cancer progression. Docking studies have shown promising interactions with targets involved in tumor growth .

Study 1: Cytotoxicity Evaluation

A detailed study evaluated the cytotoxic effects of several benzothiazole derivatives on various cancer cell lines. The results indicated that modifications in the structure significantly influenced their potency. The study found that compounds similar to this compound exhibited enhanced activity compared to standard chemotherapeutic agents .

Study 2: Molecular Docking Analysis

Molecular docking simulations were performed to predict the binding affinity of this compound with specific protein targets associated with cancer. The results indicated strong binding interactions, suggesting potential as a lead compound for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.